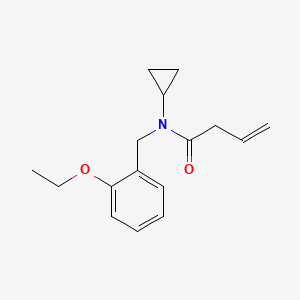
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide, also known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCP-LA belongs to the class of compounds known as phosphatidylcholine (PC) analogs and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide is not fully understood, but it is thought to act by modulating the activity of phospholipase A2 (PLA2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including the modulation of inflammatory mediators, the inhibition of oxidative stress, and the promotion of neuroprotection. Studies have also shown that this compound may improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, its low solubility in water can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential areas of research include the development of more efficient synthesis methods for this compound and the investigation of its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic applications. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of a range of conditions. Further research is needed to fully understand its mechanism of action and to investigate its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of conditions. Studies have shown that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-16-5-4-11(18)6-15(16)19)17(21)20-12-7-13(22-2)9-14(8-12)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKOPKYJOQYPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(allyloxy)phenyl]-3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925329.png)
![N'-(3-chloro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylmalonamide](/img/structure/B3925338.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3925340.png)
![(3S*,4S*)-1-(1-benzothien-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3925347.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3925354.png)
![2-methoxy-5-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925359.png)
![2-chloro-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B3925360.png)
![7-acetyl-6-(1-methyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925372.png)
![3-[(4-methylbenzyl)thio]-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925391.png)
![6-(3-phenyl-1H-pyrazol-4-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925392.png)



![2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925422.png)